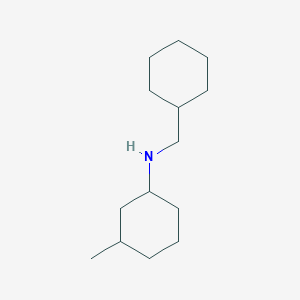
(Butan-2-yl)(1-methoxypropan-2-yl)amine
Descripción general
Descripción
(Butan-2-yl)(1-methoxypropan-2-yl)amine, also known as BMPA, is an organic amine compound with a variety of uses in both scientific research and industrial applications. This compound is used in various areas of research, such as biochemical and physiological studies, and has been used as a reagent in organic synthesis. BMPA is a versatile compound with a wide range of applications in research and industry.
Aplicaciones Científicas De Investigación
Biocatalytic Synthesis
Biocatalytic methods have been explored for the synthesis of short-chain chiral amines, which are key compounds in the chemical industry and precursors of various pharmaceuticals. One study describes the use of amine dehydrogenases (AmDHs) for the synthesis of short chiral alkyl amines and amino alcohols, including (S)-1-methoxypropan-2-amine, highlighting the efficiency of these enzymes in achieving high conversions and enantioselectivities without the need for protein engineering (Ducrot et al., 2021).
Organic Synthesis and Polymerization
In the field of organic synthesis, research has focused on the development of novel synthetic pathways and the study of reaction mechanisms. For example, the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with specific amines in butanol has been studied, leading to the formation of target amides and highlighting the resistance of certain butyl esters to aminolysis (Novakov et al., 2017). Another study reported on the asymmetric synthesis of (S)-3-amino-4-methoxy-butan-1-ol via reductive amination, demonstrating high enantiomeric excess values and the utility of specific catalysts in the process (Mattei et al., 2011).
Antibacterial Activity and Chemical Libraries
Some studies have explored the antibacterial properties of compounds derived from (Butan-2-yl)(1-methoxypropan-2-yl)amine. For instance, the synthesis and study of butenolides, showing positive antimicrobial activity against pathogenic bacteria, have been reported, emphasizing the potential of these compounds in developing new antibiotics (Noureddine & Gherraf, 2013). Additionally, the construction of a minilibrary through the coupling of core amino compounds with carboxylic acids via amide bond formation has been investigated for its cytotoxicity against cancer cells, further highlighting the versatility of these chemical structures in drug discovery (Chiang et al., 2009).
Propiedades
IUPAC Name |
N-(1-methoxypropan-2-yl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-5-7(2)9-8(3)6-10-4/h7-9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMHVUKSZWEFRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2,6-difluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1462010.png)

![2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine](/img/structure/B1462016.png)
![3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline](/img/structure/B1462017.png)
amine](/img/structure/B1462018.png)
![(1-Cyclopropylethyl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1462019.png)
amine](/img/structure/B1462020.png)
![3-[4-(Trifluoromethoxy)phenyl]butanoic acid](/img/structure/B1462021.png)


![5-(chloromethyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B1462028.png)


